Cas no 22494-91-3 (Benzenamine,4-[2-(diethylamino)ethoxy]-, hydrochloride (1:2))

Benzenamine,4-[2-(diethylamino)ethoxy]-, hydrochloride (1:2) structure
22494-91-3 structure
Product Name:Benzenamine,4-[2-(diethylamino)ethoxy]-, hydrochloride (1:2)
CAS No:22494-91-3
MF:C12H21ClN2O
MW:244.760942220688
CID:269330
PubChem ID:24190413
Update Time:2025-04-19

Benzenamine,4-[2-(diethylamino)ethoxy]-, hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[2-(diethylamino)ethoxy]-, hydrochloride (1:2)
    • 4-[2-(diethylamino)ethoxy]aniline,hydrochloride
    • 2-Diethylaminoethyl p-Aminophenyl Ether Dihydrochloride
    • 4-(2-Diaethylamino-aethoxy)-anilin, Dihydrochlorid
    • 4-(2-diethylamino-ethoxy)-aniline, dihydrochloride
    • NSC108207
    • SureCN2847620
    • ZTUHZNPTVOAOKG-UHFFFAOYSA-N
    • DTXSID40637839
    • 22494-91-3
    • SCHEMBL2847620
    • 4-{[2-(diethylamino)ethyl]oxy}aniline hydrochloride
    • NSC-108207
    • 4-[2-(Diethylamino)ethoxy]aniline--hydrogen chloride (1/1)
    • Inchi: 1S/C12H20N2O.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10,13H2,1-2H3;1H
    • InChI Key: ZTUHZNPTVOAOKG-UHFFFAOYSA-N
    • SMILES: Cl.O(C1C=CC(=CC=1)N)CCN(CC)CC

Computed Properties

  • Exact Mass: 244.13400
  • Monoisotopic Mass: 244.134
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 152
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.5A^2

Experimental Properties

  • Density: 1.013g/cm3
  • Boiling Point: 331.3ºC at 760 mmHg
  • Flash Point: 154.2ºC
  • Refractive Index: 1.535
  • PSA: 38.49000
  • LogP: 3.37260
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